N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-2-3-8-16(20)17-11-12-18-14-6-4-5-7-15(14)19(13-9-10-13)23(18,21)22/h2,4-7,13H,1,3,8-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBSOIQPHLNEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of the cyclopropyl group and the pent-4-enamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiadiazole core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopropyl group or the benzothiadiazole core, leading to different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiadiazole core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.
Industry: The compound’s unique chemical properties make it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide involves its interaction with specific molecular targets. The benzothiadiazole core can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The closest structural analog identified is 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (CAS 2097900-62-2), which shares the benzothiadiazole-cyclopropyl core but differs in the amide side chain .
Table 1: Key Structural Differences
| Parameter | Target Compound | Analog (CAS 2097900-62-2) |
|---|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₃S (estimated*) | C₂₁H₂₅N₃O₅S |
| Molecular Weight | ~395.5 g/mol (estimated*) | 431.5 g/mol |
| Amide Substituent | Pent-4-enamide (CH₂CH₂CH₂CH=CH₂) | 3,4-Dimethoxyphenethyl (C₆H₃(OCH₃)₂-CH₂CH₂) |
| Functional Groups | Benzothiadiazole, cyclopropyl, alkene, amide | Benzothiadiazole, cyclopropyl, methoxy, amide |
Note: Exact data for the target compound is unavailable; estimates are based on structural similarity.
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide is a synthetic compound with a complex molecular structure that suggests potential biological activity. The compound features a benzothiadiazole moiety known for its association with various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activities of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 335.4 g/mol. Its structure includes a cyclopropyl group and a dioxo-benzothiadiazole unit, which are critical in defining its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₃S |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 2097926-75-3 |
| Solubility | Soluble |
Biological Activity
Preliminary studies suggest that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide exhibits significant biological activities:
1. Anticancer Activity
Research indicates that compounds containing the benzothiadiazole moiety can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.
2. Anti-inflammatory Effects
The compound may act as an inhibitor of pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
3. Enzyme Inhibition
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide has shown potential as an inhibitor of specific enzymes involved in disease processes. Further studies are needed to identify the precise targets and mechanisms involved.
Case Studies
Several studies have explored the biological effects of related compounds with similar structures:
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, compounds structurally related to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide demonstrated significant cytotoxicity against various cancer cell lines. The study concluded that the benzothiadiazole moiety plays a crucial role in enhancing anticancer activity.
Study 2: Anti-inflammatory Mechanisms
Another research article highlighted the anti-inflammatory properties of benzothiadiazole derivatives. The findings suggested that these compounds could effectively inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers.
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide. Key areas for investigation include:
- Mechanistic Studies: Understanding how this compound interacts at the molecular level with specific enzymes and receptors.
- In Vivo Studies: Conducting animal studies to evaluate the therapeutic potential and safety profile of the compound.
- Structure–Activity Relationship (SAR): Exploring modifications to the chemical structure to enhance biological activity and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
